Methyl 2-(azepan-2-yl)acetate
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Overview
Description
Methyl 2-(azepan-2-yl)acetate is an organic compound with the molecular formula C9H17NO2. It belongs to the class of aliphatic heterocycles and is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(azepan-2-yl)acetate can be synthesized through the esterification of 2-(azepan-2-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted esterification has also been explored to optimize the reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azepan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(azepan-2-yl)acetic acid.
Reduction: 2-(azepan-2-yl)ethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(azepan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(azepan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The azepane ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active azepane moiety, which can then exert its effects on cellular processes .
Comparison with Similar Compounds
Methyl 2-(azepan-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(azepan-1-yl)acetate: Similar structure but different substitution pattern on the azepane ring.
Methyl 2-(4-methylpiperidin-1-yl)acetate: Contains a piperidine ring instead of an azepane ring.
Methyl 2-(1,4-diazepan-1-yl)acetate: Contains a diazepane ring with two nitrogen atoms.
Biological Activity
Methyl 2-(azepan-2-yl)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an ester derivative featuring an azepane ring, which is a seven-membered saturated heterocycle. The synthesis typically involves the reaction of azepan-2-amine with methyl acetate under acidic or basic conditions to yield the desired ester. The following steps outline a general synthetic approach:
- Starting Materials : Azepan-2-amine and methyl acetate.
- Reaction Conditions : Heat under reflux in the presence of an acid catalyst.
- Isolation : Purification through distillation or chromatography.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing azepane rings have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the anticancer potential of azepane-containing compounds. A study demonstrated that structurally related compounds exhibited antiproliferative effects on cancer cell lines, indicating that this compound may also possess similar properties.
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa (Cervical) | 25.0 | 4.0 |
MCF7 (Breast) | 30.0 | 3.5 |
A549 (Lung) | 20.0 | 5.0 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets : The azepane ring may facilitate interactions with various biological targets, including receptors and enzymes critical for cell growth and proliferation.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on several cancer cell lines, demonstrating its potential as an anticancer agent:
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited dose-dependent inhibition of cell growth across multiple cancer types, with IC50 values ranging from 20 to 30 μM.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related azepane derivatives:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 15 μg/mL against S. aureus.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(azepan-2-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h8,10H,2-7H2,1H3 |
InChI Key |
TVWZFUUDRAOKED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCCCN1 |
Origin of Product |
United States |
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